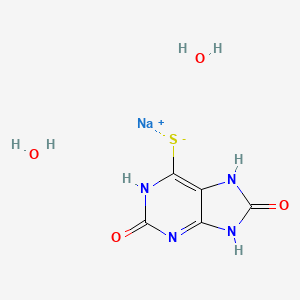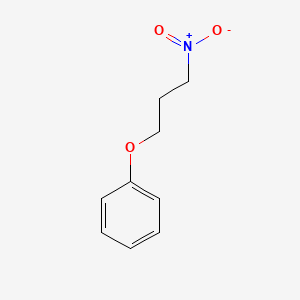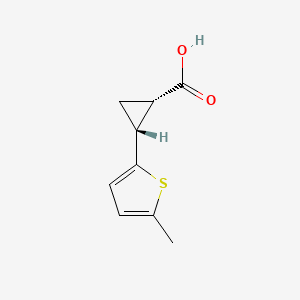
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate involves the reaction of 1H-purine-2,8(3H,6H)-dione, 7,9-dihydro-6-thioxo- with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is obtained as a dihydrate. The reaction conditions include maintaining a temperature of around 25°C and ensuring the pH of the solution is slightly alkaline .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified through crystallization and filtration techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding thiol form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiolate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Applications De Recherche Scientifique
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Used in the treatment of respiratory diseases such as asthma and COPD.
Industry: Employed in the production of pharmaceuticals and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate involves its interaction with specific molecular targets and pathways. The compound acts as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress. It also modulates various signaling pathways involved in inflammation and immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uric Acid: 7,9-dihydro-1H-purine-2,6,8(3H)-trione.
Theophylline: 1,3-dimethylxanthine.
Caffeine: 1,3,7-trimethylxanthine.
Uniqueness
Sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate is unique due to its specific thiolate group, which imparts distinct chemical reactivity and biological activity compared to other purine derivatives. Its ability to act as an antioxidant and modulate signaling pathways makes it a valuable compound in both research and therapeutic applications .
Propriétés
Formule moléculaire |
C5H7N4NaO4S |
|---|---|
Poids moléculaire |
242.19 g/mol |
Nom IUPAC |
sodium;2,8-dioxo-7,9-dihydro-1H-purine-6-thiolate;dihydrate |
InChI |
InChI=1S/C5H4N4O2S.Na.2H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1 |
Clé InChI |
GSPDKTYWCCHDHC-UHFFFAOYSA-M |
SMILES canonique |
C12=C(NC(=O)N=C1NC(=O)N2)[S-].O.O.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)

![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)
![{5-[4-Methoxy-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl}methanol](/img/structure/B11715683.png)

![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![2-[(E)-(hydroxyimino)methyl]-N,N-dimethylaniline](/img/structure/B11715706.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)
![[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)

![N-hydroxy-7-oxo-5-phenyl-1H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B11715726.png)
